![molecular formula C16H14F3NO3 B7694816 3,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B7694816.png)
3,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide is an organic compound characterized by the presence of methoxy groups and a trifluoromethyl group attached to a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 2-(trifluoromethyl)aniline. The process begins with the activation of the carboxylic acid group to form an acid chloride, which then reacts with the amine to form the desired benzamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations can optimize the synthesis process.
化学反应分析
Types of Reactions
3,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,5-dimethoxybenzoic acid, while reduction of a nitro group can produce 3,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]aniline.
科学研究应用
3,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 3,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy groups can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity and leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- 3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide
- 4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide
- 3,5-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide
Uniqueness
3,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the specific positioning of the methoxy groups and the trifluoromethyl group. This arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
属性
IUPAC Name |
3,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-22-11-7-10(8-12(9-11)23-2)15(21)20-14-6-4-3-5-13(14)16(17,18)19/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCNMEHMIXXWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
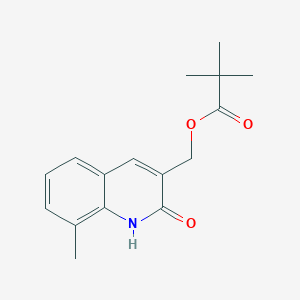
![2-[(4-bromophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide](/img/structure/B7694739.png)
![1-{3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-phenylpiperazine](/img/structure/B7694742.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide](/img/structure/B7694753.png)
![(4Z)-4-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B7694762.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzene-1-sulfonamide](/img/structure/B7694768.png)
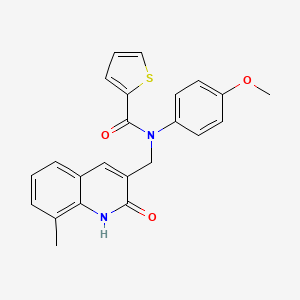
![N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7694781.png)
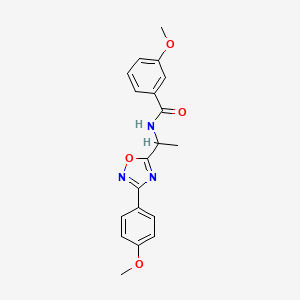
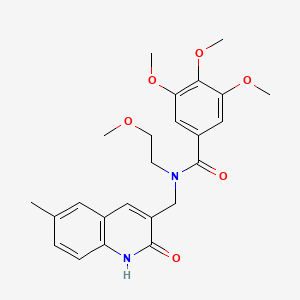
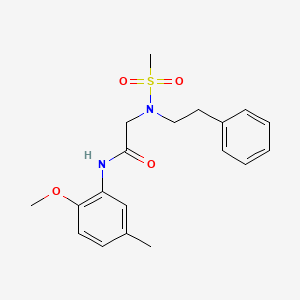
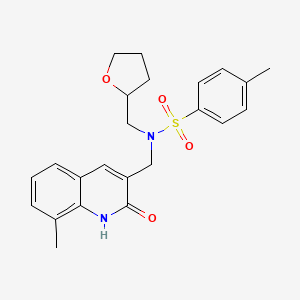
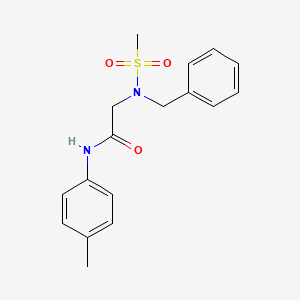
![N,N-diethyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline](/img/structure/B7694832.png)
